molecular formula C9H9ClFNO2 B3418658 (S)-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid CAS No. 1269791-95-8

(S)-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid

Cat. No. B3418658
M. Wt: 217.62 g/mol
InChI Key: GARTVDUTCAAMSC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.

Scientific Research Applications

Chemistry and Synthesis

(S)-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid is a compound of interest due to its structural and chemical properties, making it a candidate for various applications in scientific research. A practical example of manipulating similar compounds is found in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The development of efficient synthetic methods for such compounds is crucial for advancing pharmaceutical research and production (Qiu et al., 2009).

Environmental Impact and Biodegradation

Research on compounds structurally related to (S)-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid, such as chlorophenols and fluorinated compounds, has focused on their environmental impact and biodegradation. Studies on chlorophenols, for example, have evaluated their moderate toxicity to aquatic life and their potential for bioaccumulation, highlighting the importance of understanding the environmental fate of such chemicals (Krijgsheld & Gen, 1986). Similarly, the microbial degradation of polyfluoroalkyl chemicals in the environment has been reviewed, presenting insights into the pathways and challenges in degrading these persistent pollutants (Liu & Mejia Avendaño, 2013).

Pharmacological Research

While direct research on (S)-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid is not readily available, studies on structurally or functionally related compounds provide insights into potential pharmacological applications. For instance, research on chlorogenic acid (CGA), a phenolic compound, has shown a wide range of therapeutic roles, including antioxidant, antimicrobial, hepatoprotective, cardioprotective, and anti-inflammatory activities, suggesting potential areas of research for similar compounds (Naveed et al., 2018).

properties

IUPAC Name

(2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARTVDUTCAAMSC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid

CAS RN

1269791-95-8
Record name (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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